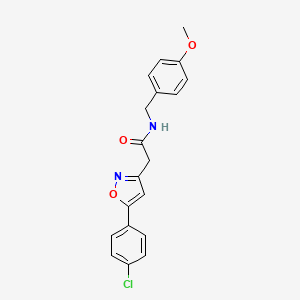

2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C12H13N3O3S . It has an average mass of 279.315 Da and a monoisotopic mass of 279.067749 Da .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. They were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Scientific Research Applications

Anticancer Evaluation and Synthesis :

- A study by Tiwari et al. (2017) explored the microwave-assisted synthesis of compounds containing a thiadiazole scaffold and benzamide groups, which are known for their biological properties. The synthesized compounds demonstrated promising in vitro anticancer activity against several human cancer cell lines. The study also included a molecular docking study to predict the mechanism of action and computational study for ADMET properties, indicating good oral drug-like behavior of these compounds (Tiwari et al., 2017).

Antiproliferative and Antimicrobial Properties :

- Research by Gür et al. (2020) involved designing and synthesizing Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. The study revealed that some compounds exhibited strong antimicrobial activity and DNA protective ability, and one compound showed considerable cytotoxicity on cancer cell lines, indicating potential use in chemotherapy strategies (Gür et al., 2020).

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Purposes :

- Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone for potential use as anti-inflammatory and analgesic agents. These compounds were screened as cyclooxygenase inhibitors and showed significant anti-inflammatory and analgesic activities, comparable to standard drugs (Abu‐Hashem et al., 2020).

Antioxidant and Antibacterial Activities :

- A study by Yakan et al. (2020) synthesized novel benzamide compounds and evaluated their in vitro antioxidant and antibacterial activities. Some of these compounds showed more effective antioxidant activities compared to standards and exhibited effective metal chelate activity. This research highlights the potential application of these compounds in various fields (Yakan et al., 2020).

Synthesis and Study of Gelators :

- Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. The study aimed to understand the role of methyl functionality and multiple non-covalent interactions on gelation behavior, providing insights into crystal engineering applications (Yadav & Ballabh, 2020).

Photovoltaic Performance Improvement :

- Chu et al. (2011) conducted a study on polycarbazole-based bulk heterojunction solar cells. They demonstrated that incremental increases in specific solvents could improve the domain structure and hole mobility in the active layer of solar cells, leading to significantly improved photovoltaic performance (Chu et al., 2011).

Properties

IUPAC Name |

2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-5-4-6-9(17-2)10(8)18-3/h4-6H,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFHKDXDSCKPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2874489.png)

![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)

![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)